2-[2-(3,3,3-trifluoro-2-hydroxypropyl)-2H-1,2,3,4-tetrazol-5-yl]aceticacid
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Overview
Description
2-[2-(3,3,3-trifluoro-2-hydroxypropyl)-2H-1,2,3,4-tetrazol-5-yl]acetic acid is a compound characterized by the presence of a tetrazole ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,3,3-trifluoro-2-hydroxypropyl)-2H-1,2,3,4-tetrazol-5-yl]acetic acid typically involves the reaction of 3,3,3-trifluoro-2-hydroxypropanoic acid with a tetrazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,3,3-trifluoro-2-hydroxypropyl)-2H-1,2,3,4-tetrazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-[2-(3,3,3-trifluoro-2-hydroxypropyl)-2H-1,2,3,4-tetrazol-5-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(3,3,3-trifluoro-2-hydroxypropyl)-2H-1,2,3,4-tetrazol-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to interact effectively with biological membranes and proteins. The tetrazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid: Similar in structure but lacks the tetrazole ring.
2,2-Bis(trifluoromethyl)glycolic acid: Contains two trifluoromethyl groups but differs in overall structure.
Hexafluoro-2-hydroxyisobutyric acid: Another fluorinated compound with distinct properties.
Uniqueness
2-[2-(3,3,3-trifluoro-2-hydroxypropyl)-2H-1,2,3,4-tetrazol-5-yl]acetic acid is unique due to the presence of both a trifluoromethyl group and a tetrazole ring, which impart specific chemical and biological properties.
Properties
Molecular Formula |
C6H7F3N4O3 |
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Molecular Weight |
240.14 g/mol |
IUPAC Name |
2-[2-(3,3,3-trifluoro-2-hydroxypropyl)tetrazol-5-yl]acetic acid |
InChI |
InChI=1S/C6H7F3N4O3/c7-6(8,9)3(14)2-13-11-4(10-12-13)1-5(15)16/h3,14H,1-2H2,(H,15,16) |
InChI Key |
UKNIMZOPEAKFFO-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NN(N=N1)CC(C(F)(F)F)O)C(=O)O |
Origin of Product |
United States |
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